Cbz-N-甲基-L-苯丙氨酸

描述

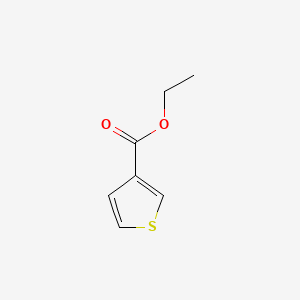

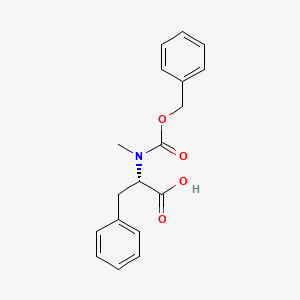

Cbz-N-methyl-L-phenylalanine is an organic compound with the formula C18H19NO4 . It appears as a white to off-white crystal or powder . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Cbz-N-methyl-L-phenylalanine involves reacting benzchloroformic acid with N-methyl-L-phenylalanine ester under basic conditions, followed by further conversion to Z-N-methyl-L-phenylalanine . A study on the amidation conditions of N-acetyl-L-phenylalanine using TBTU and various bases is reported for the synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), a promising drug for the treatment of joints diseases .

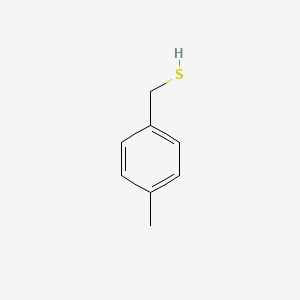

Molecular Structure Analysis

The molecular formula of Cbz-N-methyl-L-phenylalanine is C18H19NO4, and its molecular weight is 313.35 .

Physical And Chemical Properties Analysis

Cbz-N-methyl-L-phenylalanine has a melting point of 67.0 to 71.0 °C. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

酶催化的肽合成:

- 米曲霉和酱油曲霉等蛋白酶可以合成含有非天然氨基酸的受保护的二肽,例如 Cbz-烯丙基甘氨酸-苯丙氨酰胺,由烯丙基甘氨酸的甲酯和苯丙氨酰胺(Fernandez 等人,1995 年)。

阿斯巴甜前体的合成:

- 在水溶性有机溶剂中稳定的 PST-01 蛋白酶促进了阿斯巴甜前体 N-羰基苯甲氧基-l-天冬酰-l-苯丙氨酸甲酯(Cbz-Asp-Phe-OMe)从 N-羰基苯甲氧基-l-天冬氨酸(Cbz-Asp)和 l-苯丙氨酸甲酯(Phe-OMe)的合成(Tsuchiyama 等人,2007 年)。

酶抑制动力学:

- 对热溶解酶抑制剂的研究,如 N-羰基苯甲氧基-L-苯丙氨酸(Cbz-Phe),有助于理解酶抑制动力学和结合的“锁钥”模型(Ghosh 和 Rao,1982 年)。

络合热力学:

- γ-环糊精与 N-羰基苯甲氧基 (CBZ) 氨基酸(包括苯丙氨酸)的络合热力学研究有助于理解超分子系统及其熵控制(Rekharsky 和 Inoue,2000 年)。

胰凝乳蛋白酶和枯草蛋白酶抑制:

- 新型 Cbz-N-保护的 α-氨基膦酸苯酯,包括苯丙氨酸类似物,已研究了它们对胰凝乳蛋白酶和枯草蛋白酶等酶的抑制作用(Pietrusewicz 等人,2009 年)。

分子印迹聚合物:

- 分子印迹用于 N-羰基苯甲氧基-L-苯丙氨酸(N-Cbz-L-Phe)的均匀尺寸聚合物珠在吸附类似分子方面显示出显着的潜力,为分子识别和聚合物科学的研究做出了贡献(Guo 等人,2005 年)。

谷氨酰胺合成酶的抑制:

- 包括苯丙氨酸在内的氨基酸的 Cbz 衍生物抑制绵羊脑谷氨酰胺合成酶,为酶调节和潜在治疗应用提供了见解(Lustig 等人,1971 年)。

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGXKNMKNMSHRJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

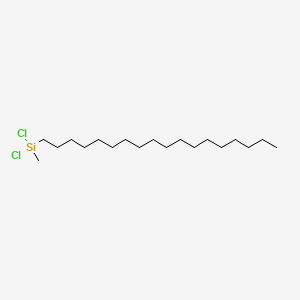

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-N-methyl-L-phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)